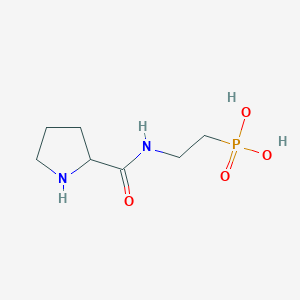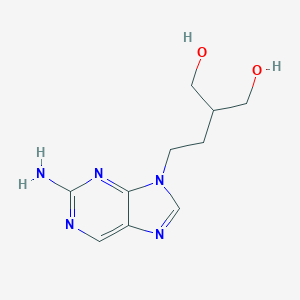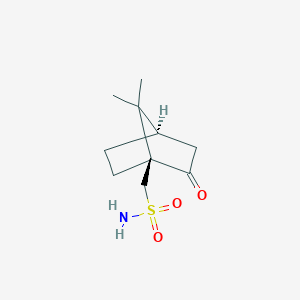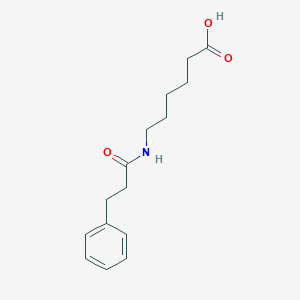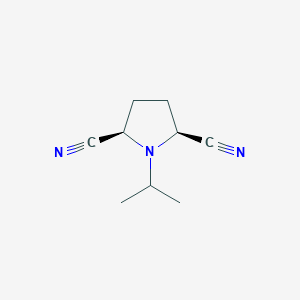
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile involves its ability to inhibit the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of certain protein kinases that play a role in cell proliferation and survival.
Biochemical And Physiological Effects
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the growth and proliferation of neuroblastoma cells, indicating its potential use in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile. One of the main areas of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production, making it more widely available for research purposes.
Conclusion:
In conclusion, (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile is a valuable compound for scientific research due to its potential therapeutic applications in various fields. Its high potency and specificity make it a valuable tool for studying various biological processes, and its potential use in cancer therapy and neurodegenerative diseases warrants further investigation.
Synthesis Methods
The synthesis of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile involves the reaction of 2,5-dicarbonitrile pyrrolidine with 2-propanol in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile has been studied for its potential therapeutic applications in various fields of scientific research. This compound has been found to exhibit significant antitumor activity and has been studied as a potential chemotherapeutic agent. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
107643-44-7 |
|---|---|
Product Name |
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile |
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C9H13N3/c1-7(2)12-8(5-10)3-4-9(12)6-11/h7-9H,3-4H2,1-2H3/t8-,9+ |
InChI Key |
ZKVSSPMYOFGSAZ-DTORHVGOSA-N |
Isomeric SMILES |
CC(C)N1[C@H](CC[C@H]1C#N)C#N |
SMILES |
CC(C)N1C(CCC1C#N)C#N |
Canonical SMILES |
CC(C)N1C(CCC1C#N)C#N |
synonyms |
2,5-Pyrrolidinedicarbonitrile,1-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



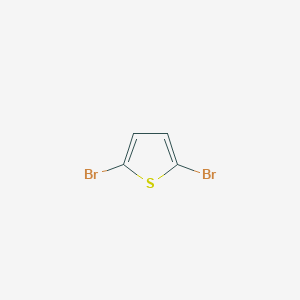
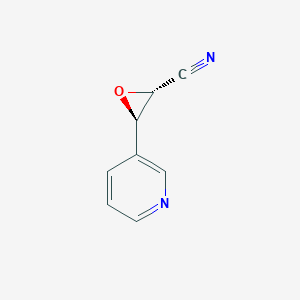
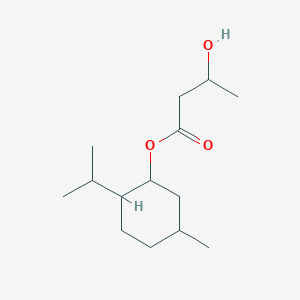
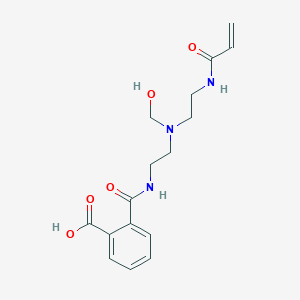
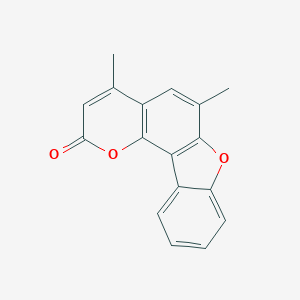
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
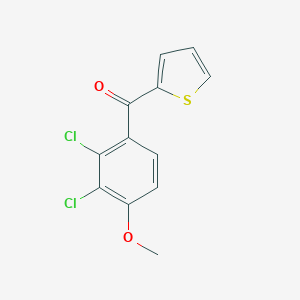
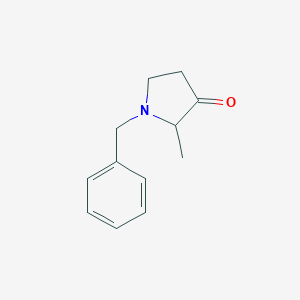
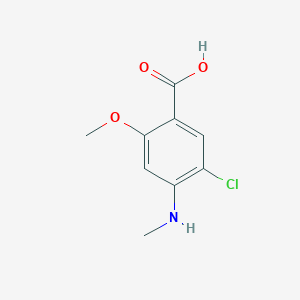
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
